molecular formula C23H19ClN2O2 B11626879 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B11626879
M. Wt: 390.9 g/mol
InChI Key: UBRLFJUWJXACDQ-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a chlorinated phenyl group, and a methylbenzamide moiety

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H19ClN2O2/c1-13-9-15(3)21-20(10-13)26-23(28-21)17-5-4-6-18(11-17)25-22(27)16-8-7-14(2)19(24)12-16/h4-12H,1-3H3,(H,25,27)

InChI Key

UBRLFJUWJXACDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps, including the formation of the benzoxazole ring, chlorination of the phenyl group, and coupling with the methylbenzamide moiety. Common synthetic routes may include:

    Formation of Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Chlorination: The phenyl group can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated phenyl group with the benzoxazole ring and the methylbenzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N,N-dimethylaniline: A simpler compound with a similar chlorinated phenyl group.

    3,5-dimethylpyrazole: Contains a similar dimethyl-substituted aromatic ring.

    2-chloro-1,3-dimethylimidazolinium chloride: Shares the chlorinated aromatic structure.

Uniqueness

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its combination of a benzoxazole ring, chlorinated phenyl group, and methylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

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